molecular formula C11H14N2O2S B14840197 5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide

5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide

Cat. No.: B14840197
M. Wt: 238.31 g/mol
InChI Key: CYFRFWOKTVFNQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the cyclopropoxy and methylthio groups. One common method involves the use of cyclopropyl alcohol and methylthiol in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-6-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O2S/c1-12-10(14)7-5-9(15-8-3-4-8)11(16-2)13-6-7/h5-6,8H,3-4H2,1-2H3,(H,12,14)

InChI Key

CYFRFWOKTVFNQS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(N=C1)SC)OC2CC2

Origin of Product

United States

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